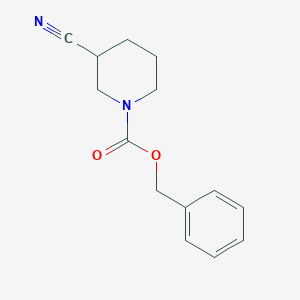

Benzyl 3-cyanopiperidine-1-carboxylate

Description

The exact mass of the compound Benzyl 3-cyanopiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl 3-cyanopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-cyanopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUBNUQWSDFBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660829 | |

| Record name | Benzyl 3-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885069-22-7 | |

| Record name | Benzyl 3-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885069-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 3-cyanopiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Given its structural motifs—a benzyl carbamate protecting group and a nitrile-substituted piperidine ring—this compound serves as a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This document consolidates available data, provides theoretical context, and outlines standardized experimental protocols for the characterization of this and similar molecules. The insights presented herein are intended to empower researchers in drug discovery and development to effectively utilize this compound in their synthetic campaigns and to anticipate its behavior in various experimental settings.

Introduction and Molecular Overview

Benzyl 3-cyanopiperidine-1-carboxylate, also known as 1-N-Cbz-3-cyanopiperidine, is a synthetic organic compound of significant interest in the pharmaceutical sciences.[1][2] Its piperidine core is a prevalent scaffold in numerous approved drugs, valued for its favorable pharmacokinetic properties and its ability to orient substituents in three-dimensional space. The cyano group offers a versatile chemical handle for further synthetic transformations, while the benzyloxycarbonyl (Cbz or Z) group provides robust protection of the piperidine nitrogen, which can be selectively removed under specific conditions.

Understanding the physicochemical properties of this intermediate is paramount for its effective handling, reaction optimization, purification, and for predicting the properties of its downstream derivatives. This guide will systematically explore its key physical and chemical characteristics.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C14H16N2O2" [ label="Benzyl 3-cyanopiperidine-1-carboxylate", fontcolor="#202124", fontsize=14 ];

} Caption: Chemical structure of Benzyl 3-cyanopiperidine-1-carboxylate.

Core Physicochemical Properties

A summary of the key physicochemical identifiers for Benzyl 3-cyanopiperidine-1-carboxylate is provided in the table below. It is important to note that while some data is reported from chemical suppliers, other values are predicted based on computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 885069-22-7 | [1][3] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [3] |

| Molecular Weight | 244.29 g/mol | [2] |

| Appearance | White to light yellow crystalline solid (inferred from analogs) | [4] |

| Purity (Commercial) | ≥98% (HPLC) | [3] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, and ethyl acetate (inferred from analogs) | [4] |

| Storage Conditions | Sealed, dry, under inert gas, refrigerated, and protected from light | [3] |

Detailed Physicochemical Analysis and Experimental Protocols

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid like Benzyl 3-cyanopiperidine-1-carboxylate, a sharp melting range is expected for a pure sample.

Field Insight: The presence of impurities or residual solvent will typically lead to a broadening and depression of the melting point.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

dot graph "Melting_Point_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Sample_Prep" [label="Pack Capillary Tube"]; "Instrumentation" [label="Place in Apparatus"]; "Measurement" [label="Heat Slowly (1-2 °C/min)"]; "Data_Recording" [label="Record Melting Range"]; "Sample_Prep" -> "Instrumentation" -> "Measurement" -> "Data_Recording"; } Caption: Workflow for melting point determination.

Solubility

Expertise & Experience: The presence of the large, nonpolar benzyl group and the piperidine ring suggests good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). The polar carbamate and nitrile functionalities may impart some solubility in more polar solvents like acetonitrile and acetone. It is expected to be poorly soluble in water.

Experimental Protocol: Qualitative Solubility Assessment

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) is selected.

-

Procedure: To approximately 1 mg of the compound in a small test tube, the solvent is added dropwise with agitation.

-

Observation: The compound is classified as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample at room temperature. For instance, solubility below 1 mg/mL is often considered insoluble for practical purposes.

pKa

The pKa value(s) of a molecule are indicative of its acidic or basic character. For Benzyl 3-cyanopiperidine-1-carboxylate, the key functional groups to consider are the carbamate nitrogen and the nitrile group.

Trustworthiness: The lone pair of the piperidine nitrogen is delocalized into the adjacent carbonyl group of the carbamate, significantly reducing its basicity. Therefore, this compound is not expected to be appreciably basic. The α-protons to the nitrile are weakly acidic, but their pKa is likely to be very high (in the range of 25-30), making them non-acidic under normal aqueous conditions.[5] Consequently, for practical purposes in drug development and synthesis, the molecule can be considered neutral.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive structural confirmation of the molecule.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm region), a singlet for the benzylic methylene protons (~5.1-5.2 ppm), and a series of multiplets for the diastereotopic protons of the piperidine ring and the proton alpha to the cyano group.[6]

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate (~155 ppm), the carbons of the aromatic ring (127-136 ppm), the benzylic carbon (~67 ppm), the nitrile carbon (~120 ppm), and the carbons of the piperidine ring.

3.4.2. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

-

C≡N stretch: A sharp, medium-intensity peak around 2240 cm⁻¹.

-

C=O stretch (carbamate): A strong absorption band around 1690-1710 cm⁻¹.

-

C-O stretch: Bands in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

3.4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Benzyl 3-cyanopiperidine-1-carboxylate, electrospray ionization (ESI) would be a suitable method. The expected molecular ion peak [M+H]⁺ would be at m/z 245.13, and a sodium adduct [M+Na]⁺ at m/z 267.11.

Self-Validating System: The combination of these three spectroscopic techniques provides a robust and self-validating method for confirming the identity and purity of Benzyl 3-cyanopiperidine-1-carboxylate. The molecular formula derived from high-resolution mass spectrometry should be consistent with the functional groups identified by IR and the proton and carbon environments observed in NMR.

Synthesis and Reactivity

A plausible synthetic route to Benzyl 3-cyanopiperidine-1-carboxylate involves the protection of the nitrogen of 3-cyanopiperidine.[4]

dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "3-Cyanopiperidine" -> "Reaction" [label="Benzyl Chloroformate (Cbz-Cl), Base (e.g., TEA, DIPEA)"]; "Reaction" -> "Benzyl_3-cyanopiperidine-1-carboxylate" [label="Purification (e.g., Chromatography)"]; } Caption: A general synthetic pathway to the target compound.

The nitrile group can undergo a variety of transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid, making this compound a versatile intermediate for introducing diversity into molecular scaffolds.

Safety and Handling

Based on safety data for analogous compounds, Benzyl 3-cyanopiperidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE).[7][8][9] It is likely to be an irritant to the skin, eyes, and respiratory system. The cyano group also warrants caution, as it can be toxic.

Core Safety Recommendations:

-

Handle in a well-ventilated fume hood.

-

Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

Benzyl 3-cyanopiperidine-1-carboxylate is a valuable building block in modern medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties, drawing upon available data and established chemical principles. By understanding these characteristics and employing the outlined experimental protocols, researchers can effectively utilize this compound in the synthesis of novel therapeutic agents, ensuring both efficiency in their work and adherence to safety standards. The combination of its stable protecting group, versatile nitrile functionality, and pharmaceutically relevant piperidine core ensures its continued importance in drug discovery endeavors.

References

- ChemBK. (2024). benzyl 3-oxopiperidine-1-carboxylate.

- ChemicalBook. (2025). 1-N-Cbz-3-cyanopiperidine | 885069-22-7.

- ECHEMI. (n.d.). 1-N-CBZ-3-HYDROXY-PIPERIDINE SDS, 95798-22-4 Safety Data Sheets.

- MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.

- LookChem. (n.d.). BENZYL3-CYANO-4-OXOPIPERIDINE-1-CARBOXYLATE.

- Capot Chemical. (n.d.). Specifications of 1-N-Cbz-3-cyano-piperidine.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Henan Allgreen Chemical Co.,Ltd. (n.d.). 1-N-Cbz-3-cyanopiperidine, CasNo.885069-22-7.

- PubChem. (n.d.). benzyl (3S)-3-cyano-4-oxopiperidine-1-carboxylate | C14H14N2O3.

- Sigma-Aldrich. (n.d.). Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2.

- BLDpharm. (n.d.). BD18696[161609-84-3]Benzyl 4-cyanopiperidine-1-carboxylate.

- PubChem. (n.d.). 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4.

- ChemBK. (2024). 1-N-Cbz-4-cycano-piperidine.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- ChemScene. (n.d.). 1792190-59-0 | Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate.

- Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0.

- PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3.

- PubChem. (n.d.). Phenylmethyl 3-amino-1-piperidinecarboxylate | C13H18N2O2.

- TargetMol. (n.d.). Benzyl piperazine-1-carboxylate.

- Cayman Chemical. (n.d.). 4-Anilino-1-Cbz-piperidine (CAS 159874-18-7).

- Pharmaffiliates. (n.d.). CAS No : 1644667-45-7 | Product Name : Benzyl 2-(4-cyanophenyl)-4-oxopiperidine-1-carboxylate.

- PubChemLite. (n.d.). Benzyl 3-oxopiperidine-1-carboxylate (C13H15NO3).

- BLD Pharm. (n.d.). Benzyl 4-cyano-4-hydroxypiperidine-1-carboxylate.

- BLD Pharm. (n.d.). 1817003-33-0|Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- University of Calgary. (n.d.). Approximate pKa chart of the functional groups.

- PubChem. (n.d.). Benzyl 4-cyanopiperidine-1-carboxylate | C14H16N2O2.

Sources

- 1. 1-N-Cbz-3-cyanopiperidine | 885069-22-7 [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. 1-N-Cbz-3-cyanopiperidine, CasNo.885069-22-7 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Characterization of Benzyl 3-cyanopiperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-cyanopiperidine-1-carboxylate, also known as 1-N-Cbz-3-cyanopiperidine, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its rigid piperidine core, functionalized with a nitrile group and protected by a benzyloxycarbonyl (Cbz) group, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The Cbz protecting group provides stability during multi-step syntheses and can be selectively removed under specific conditions, while the nitrile can be hydrolyzed, reduced, or converted to other functional groups.

Given its role as a critical intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This guide provides a comprehensive, multi-technique approach to the characterization of Benzyl 3-cyanopiperidine-1-carboxylate. It is designed not as a rigid template, but as a logical workflow, explaining the causality behind each analytical choice to ensure self-validating and trustworthy results.

Physicochemical Properties

A foundational step in characterization is understanding the compound's basic physical and chemical properties. These data are essential for handling, storage, and selecting appropriate analytical solvents and conditions.

| Property | Value | Source |

| IUPAC Name | Benzyl 3-cyanopiperidine-1-carboxylate | - |

| Synonyms | 1-N-Cbz-3-cyanopiperidine | [1] |

| CAS Number | 885069-22-7 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 244.29 g/mol | |

| Appearance | White to light yellow crystalline solid | Inferred from |

| Solubility | Soluble in organic solvents (e.g., Chloroform, DMSO, Ethyl Acetate) | Inferred from[3] |

| Storage | Sealed, dry, under inert atmosphere, 2-8°C | [1][4][5] |

Synthesis Overview & Workflow

The most direct synthesis of this compound involves the N-protection of the 3-cyanopiperidine precursor. This is typically achieved by reacting 3-cyanopiperidine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) to neutralize the HCl byproduct. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions with the reactive Cbz-Cl.

Structural Elucidation: A Spectroscopic Triad

Confirming the covalent structure of the molecule requires a combination of spectroscopic techniques. NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Expertise & Causality: The choice of deuterochloroform (CDCl₃) as a solvent is standard for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined solvent peak.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

-

δ 7.30-7.45 ppm (multiplet, 5H): These signals correspond to the five aromatic protons of the benzyl group. The multiplet arises from the complex splitting patterns of the ortho, meta, and para protons.[6][7]

-

δ 5.15 ppm (singlet, 2H): This sharp singlet is characteristic of the two benzylic protons (-O-CH₂ -Ph).[6] Its integration value of 2H is a key diagnostic feature.

-

δ 3.00-4.00 ppm (multiplet, 5H): This complex region contains the signals for the five protons on the piperidine ring. The protons adjacent to the nitrogen and the proton on the carbon bearing the nitrile group (C3) will be the most deshielded.

-

δ 1.60-2.20 ppm (multiplet, 4H): This region corresponds to the remaining four protons on the piperidine ring at positions C4 and C5.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

-

δ ~155 ppm: Carbamate carbonyl carbon (C =O).

-

δ ~136 ppm: Aromatic quaternary carbon of the benzyl group.

-

δ ~128-129 ppm: Aromatic CH carbons of the benzyl group.[6]

-

δ ~119 ppm: Nitrile carbon (C ≡N).

-

δ ~67 ppm: Benzylic carbon (-O-C H₂-Ph).[6]

-

δ ~40-55 ppm: Piperidine ring carbons, with those closer to the nitrogen and nitrile group appearing further downfield.

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups, acting as a crucial cross-validation of the structure proposed by NMR.

Expertise & Causality: The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity, requiring minimal sample preparation and allowing for direct analysis of the solid compound.

Expected Key IR Absorption Bands:

-

~2245 cm⁻¹ (sharp, medium intensity): This is the characteristic stretching vibration of the nitrile group (C≡N).[8] Its presence is a definitive indicator of successful incorporation of this functional group.

-

~1695 cm⁻¹ (strong, sharp): This strong absorption is due to the carbonyl (C=O) stretch of the carbamate functional group.

-

~3030 cm⁻¹ (weak): Aromatic C-H stretching from the benzyl group.

-

~2850-2950 cm⁻¹ (medium): Aliphatic C-H stretching from the piperidine ring and the benzylic CH₂.

-

~1230 cm⁻¹ (strong): C-O stretching of the carbamate group.

Protocol: ATR-IR Analysis

-

Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Analysis: Identify the key absorption bands and compare them to expected values.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the ultimate confirmation of the elemental formula.

Expertise & Causality: Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. It is often coupled with liquid chromatography (LC-MS) for online separation and analysis.

Expected Mass Spectrum Data (ESI+):

-

m/z 245.12 [M+H]⁺: The protonated molecular ion is expected to be the base peak or a very prominent peak.

-

m/z 267.10 [M+Na]⁺: The sodium adduct is commonly observed, especially if trace sodium salts are present in the system.

-

Key Fragment (m/z 91): A significant fragment corresponding to the tropylium ion ([C₇H₇]⁺) is expected, arising from the cleavage and rearrangement of the benzyl group. This is a hallmark of benzyl-containing compounds.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatography: Inject the sample into an LC-MS system equipped with a C18 column. A fast gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 5 minutes) is sufficient for this purpose. The formic acid aids in protonation for ESI+ mode.

-

MS Acquisition: Acquire mass spectra in positive ion mode (ESI+) over a mass range of m/z 50-500.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound and identify the molecular ion peaks.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms the structure, it does not provide a robust quantitative measure of purity. HPLC is the industry standard for determining the purity of pharmaceutical intermediates and active ingredients.

Expertise & Causality: A reversed-phase method using a C18 column is the logical starting point, as it effectively separates compounds based on their hydrophobicity.[9][10] Benzyl 3-cyanopiperidine-1-carboxylate is moderately polar and well-suited for this technique. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time with good peak shape. UV detection is ideal due to the strong chromophore of the benzyl group.[11]

Protocol: RP-HPLC Method for Purity Analysis

-

Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

-

Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile.

-

Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Purity is calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Summary of Characterization Data

This table serves as a quick-reference checklist for the expected analytical results for a high-purity sample of Benzyl 3-cyanopiperidine-1-carboxylate.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.35 (m, 5H), ~5.15 (s, 2H), ~3.0-4.0 (m, 5H), ~1.6-2.2 (m, 4H) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~155 (C=O), ~119 (C≡N), ~67 (CH₂), Aromatic & Aliphatic signals |

| IR | Wavenumber (cm⁻¹) | ~2245 (C≡N), ~1695 (C=O), ~1230 (C-O) |

| MS (ESI+) | Mass-to-Charge (m/z) | 245.12 [M+H]⁺, 267.10 [M+Na]⁺ |

| HPLC | Purity (% Area) | ≥98% (typical for purified research-grade material) |

Conclusion

The comprehensive characterization of Benzyl 3-cyanopiperidine-1-carboxylate is a critical, multi-faceted process that ensures the identity, structural integrity, and purity of this valuable synthetic intermediate. By logically combining the detailed structural map from NMR, the functional group confirmation from IR, the molecular weight verification from MS, and the quantitative purity assessment from HPLC, researchers can proceed with confidence in their subsequent synthetic endeavors. This self-validating workflow, grounded in established analytical principles, provides the necessary assurance of quality required in the rigorous field of drug discovery and development.

References

-

ChemBK. (2024). benzyl 3-oxopiperidine-1-carboxylate. Retrieved from ChemBK. [Link]

-

PubChem. (n.d.). Benzyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Phenylmethyl 3-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from ARKIVOC. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

PubChem. (n.d.). benzyl (3S)-3-cyano-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

ChemBK. (2024). 1-N-Cbz-4-cycano-piperidine. Retrieved from ChemBK. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 2-Cyano-piperidine-1-carboxylic acid benzyl ester. Retrieved from SDBS. [Link]

- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

PubChemLite. (n.d.). Benzyl 3-oxopiperidine-1-carboxylate (C13H15NO3). Retrieved from PubChemLite. [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

National Institute of Standards and Technology (NIST). (n.d.). Benzyl nitrile. NIST Chemistry WebBook. [Link]

-

PubMed. (2007). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from JOCPR. [Link]

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

- 1. 1-N-Cbz-3-cyanopiperidine, CasNo.885069-22-7 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chembk.com [chembk.com]

- 4. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]

- 5. 876461-55-1|(S)-Benzyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3 [benchchem.com]

- 8. Benzyl nitrile [webbook.nist.gov]

- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 10. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

A Technical Guide to the NMR Spectral Interpretation of Benzyl 3-cyanopiperidine-1-carboxylate

Introduction

Benzyl 3-cyanopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a unique structural architecture comprising a benzyl protecting group and a functionalized piperidine ring. The precise characterization of this molecule is paramount for ensuring the integrity of downstream synthetic steps and the purity of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of Benzyl 3-cyanopiperidine-1-carboxylate, offering insights into the rationale behind spectral assignments and outlining a robust experimental protocol for data acquisition. The interpretations presented herein are based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of Benzyl 3-cyanopiperidine-1-carboxylate presents a combination of aromatic and aliphatic protons and carbons, each with a distinct chemical environment that can be resolved by NMR. The following sections detail the predicted chemical shifts, multiplicities, and assignments for both ¹H and ¹³C NMR spectra, typically recorded in a deuterated solvent such as chloroform (CDCl₃).

Molecular Structure and Numbering

To facilitate the discussion of spectral data, the following numbering scheme is adopted for Benzyl 3-cyanopiperidine-1-carboxylate:

Caption: Molecular structure and numbering of Benzyl 3-cyanopiperidine-1-carboxylate.

¹H NMR Spectral Analysis

The proton NMR spectrum of Benzyl 3-cyanopiperidine-1-carboxylate is predicted to exhibit distinct signals corresponding to the benzyl and piperidine ring protons. The presence of the electron-withdrawing cyano group at the C3 position and the carbamate linkage significantly influences the chemical shifts of the piperidine protons.

Table 1: Predicted ¹H NMR Data for Benzyl 3-cyanopiperidine-1-carboxylate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.35 | m | 5H | Ar-H (C2'-C6') | The five protons of the phenyl ring of the benzyl group are expected to resonate in this region as a complex multiplet. |

| ~5.15 | s | 2H | CH₂ (C7') | The benzylic methylene protons are deshielded by the adjacent oxygen and the aromatic ring, appearing as a singlet. |

| ~3.80 - 3.20 | m | 4H | H2, H6 | These protons are adjacent to the nitrogen atom of the carbamate and are expected to show complex multiplets due to coupling with neighboring protons. |

| ~2.90 | m | 1H | H3 | The proton at the C3 position, bearing the cyano group, is deshielded and will appear as a multiplet due to coupling with protons on C2 and C4. |

| ~2.10 - 1.70 | m | 4H | H4, H5 | The remaining piperidine ring protons will resonate in the aliphatic region as complex multiplets. |

The interpretation of the piperidine ring proton signals can be complex due to conformational isomers (axial and equatorial). Advanced NMR techniques like 2D-COSY can be invaluable in definitively assigning these protons by revealing their coupling networks.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for Benzyl 3-cyanopiperidine-1-carboxylate in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| ~155.0 | C=O | The carbonyl carbon of the carbamate group is significantly deshielded. |

| ~136.0 | C1' | The quaternary aromatic carbon attached to the benzylic methylene group. |

| ~128.5 | C2', C6' | Aromatic carbons ortho to the substituent. |

| ~128.0 | C4' | Aromatic carbon para to the substituent. |

| ~127.8 | C3', C5' | Aromatic carbons meta to the substituent. |

| ~120.0 | C≡N | The carbon of the nitrile group. |

| ~67.0 | C7' | The benzylic methylene carbon. |

| ~45.0 - 40.0 | C2, C6 | Carbons adjacent to the nitrogen atom. |

| ~30.0 | C3 | The carbon bearing the cyano group. |

| ~28.0 - 24.0 | C4, C5 | The remaining piperidine ring carbons. |

The assignments are based on typical chemical shift ranges for these functional groups.[1] The exact chemical shifts can be confirmed using techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton and carbon signals.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following outlines a robust methodology for the analysis of Benzyl 3-cyanopiperidine-1-carboxylate.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the Benzyl 3-cyanopiperidine-1-carboxylate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters:

-

Spectral Width: ~16 ppm

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (adjust as needed for signal-to-noise)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Spectral Width: ~240 ppm

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (as ¹³C has a low natural abundance)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce proton coupling information.

-

The Role of NMR in Quality Control and Drug Development

In the context of drug development, NMR spectroscopy is not merely a tool for structural confirmation but a critical component of the quality control workflow.

-

Purity Assessment: ¹H NMR can be used for quantitative analysis (qNMR) to determine the purity of Benzyl 3-cyanopiperidine-1-carboxylate against a certified internal standard. The presence of any impurities, such as residual starting materials or by-products, can be readily detected and quantified.

-

Structural Verification: Confirms that the desired molecule has been synthesized, preventing the progression of an incorrect intermediate into the next synthetic stage.

-

Isomer Identification: Can distinguish between different isomers of the product, which may have different pharmacological activities or toxicities.

The self-validating nature of this protocol, which includes the use of an internal standard and standardized acquisition parameters, ensures the trustworthiness and reproducibility of the results, which is a cornerstone of Good Manufacturing Practices (GMP) in the pharmaceutical industry.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of Benzyl 3-cyanopiperidine-1-carboxylate provides a foundational understanding for researchers and scientists involved in its synthesis and application. By combining this predictive data with the robust experimental protocol outlined, professionals in drug development can confidently characterize this important intermediate, ensuring the quality and integrity of their synthetic processes. The application of advanced NMR techniques will further refine these assignments and provide a more comprehensive structural picture.

References

- Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation.

- PubChem. (n.d.). Benzyl 4-cyanopiperidine-1-carboxylate.

-

ChemicalBook. (n.d.). N-Boc-3-Cyanopiperidine. Retrieved from chemicalbook.com.[2]

-

Capot Chemical. (n.d.). Specifications of 1-N-Cbz-3-cyano-piperidine. Retrieved from capotchem.com.[3]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from chem.ucla.edu.[1]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Benzyl 3-cyanopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of Benzyl 3-cyanopiperidine-1-carboxylate. As a key structural motif in medicinal chemistry, unambiguous characterization of this molecule is paramount. This document, designed for researchers and drug development professionals, details the theoretical basis for the expected vibrational modes, offers a field-proven experimental protocol using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, and presents a systematic approach to spectral analysis. By dissecting the molecule into its constituent functional groups—nitrile, carbamate, and piperidine—we assign the characteristic absorption bands, providing a roadmap for quality control, structural verification, and reaction monitoring.

Introduction: The Role of IR in Characterizing Synthetic Intermediates

Benzyl 3-cyanopiperidine-1-carboxylate is a heterocyclic compound of significant interest in synthetic and medicinal chemistry, often serving as a versatile intermediate in the development of novel therapeutic agents. Its molecular architecture combines several key functional groups: a nitrile, a benzyl carbamate, and a saturated piperidine ring. The precise arrangement and interaction of these groups define the molecule's chemical reactivity and, ultimately, its utility.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing direct evidence for the presence or absence of key functional groups. For a molecule like Benzyl 3-cyanopiperidine-1-carboxylate, IR spectroscopy serves as a rapid, non-destructive method to confirm its identity, assess purity, and monitor its transformation in chemical reactions.

Deconstructing the Molecule: Expected Vibrational Frequencies

A robust interpretation of an IR spectrum begins with a theoretical analysis of the molecule's structure. By identifying the primary functional groups, we can predict the regions of the spectrum where characteristic absorption bands will appear.

-

The Nitrile Group (C≡N): The carbon-nitrogen triple bond is a strong and highly polarizable bond, giving rise to a very characteristic and easily identifiable absorption. The stretching vibration of the C≡N bond typically appears in a relatively quiet region of the spectrum, making it a powerful diagnostic peak. This absorption is expected to be sharp and of medium to strong intensity.[1][2] For saturated nitriles, this peak is generally found around 2260-2240 cm⁻¹.[1][3]

-

The Benzyl Carbamate Group (N-CO-O-CH₂-Ph): This group introduces several key vibrational modes:

-

Carbonyl (C=O) Stretch: The C=O bond in carbamates is one of the most intense absorptions in the IR spectrum. Its frequency is sensitive to its electronic environment. For benzyl carbamates, this peak is typically observed in the range of 1730-1690 cm⁻¹.[4][5] The exact position can indicate the degree of hydrogen bonding or conformational effects.

-

C-O Stretches: Carbamates exhibit strong C-O stretching vibrations. The C-O-C asymmetric stretch is often found between 1250-1190 cm⁻¹.[5]

-

N-H Group (if present): While the target molecule is a secondary amine derivative (a tertiary carbamate nitrogen), related primary or secondary carbamates would show N-H stretching in the 3400-3200 cm⁻¹ region.[4][5] Its absence in this spectrum is a key verification point.

-

-

The Piperidine Ring: As a saturated heterocycle, the piperidine ring contributes several types of vibrations:

-

C-H Stretches: The stretching vibrations of the sp³-hybridized C-H bonds on the ring will appear just below 3000 cm⁻¹. These are typically numerous and strong.

-

CH₂ Bending (Scissoring): These deformations are expected around 1475-1440 cm⁻¹.[6]

-

C-N Stretch: The stretching of the C-N single bond within the piperidine ring typically appears in the 1250-1020 cm⁻¹ range.[6] These can sometimes be difficult to distinguish in the complex fingerprint region.

-

-

The Benzyl Group (Aromatic Ring & CH₂):

-

Aromatic C-H Stretches: These appear at wavenumbers just above 3000 cm⁻¹.

-

Aromatic C=C Stretches: Ring stretching vibrations typically produce a set of bands in the 1600-1450 cm⁻¹ region.

-

C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

-

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) has become the dominant sampling technique for solid and liquid samples due to its simplicity and the minimal sample preparation required.[7][8][9] The IR beam interacts only with the first few micrometers of the sample surface, making it ideal for neat analysis.[7][8]

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. This step is critical to prevent cross-contamination.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be digitally subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the Benzyl 3-cyanopiperidine-1-carboxylate sample directly onto the center of the ATR crystal. If the sample is a solid, use the ATR press to ensure firm, even contact between the sample and the crystal surface.[10]

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

-

Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Retract the press, remove the bulk of the sample, and clean the ATR crystal surface thoroughly as described in Step 2.

Workflow for ATR-FTIR Analysis

Caption: A standardized workflow for reliable ATR-FTIR data acquisition and analysis.

Spectral Interpretation and Data Analysis

The resulting IR spectrum should be analyzed systematically, identifying the key diagnostic bands first and then examining the more complex regions.

Key Functional Groups of Benzyl 3-cyanopiperidine-1-carboxylate

Caption: The four primary functional groups that define the molecule's IR spectrum.

Summary of Expected IR Absorption Bands

The table below summarizes the critical vibrational modes, their expected frequency ranges based on literature values, and their significance in confirming the structure of Benzyl 3-cyanopiperidine-1-carboxylate.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Significance & Commentary |

| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of the benzyl group. |

| ~2950-2850 | Aliphatic C-H Stretch (Piperidine) | Strong | Indicates the saturated piperidine ring and benzylic CH₂. |

| ~2245 | Nitrile (C≡N) Stretch | Medium, Sharp | Primary diagnostic peak for the cyano group.[1][11] Its presence is a critical confirmation of the structure. |

| ~1700 | Carbamate (C=O) Stretch | Very Strong | The most intense band in the spectrum. Confirms the carbamate protecting group.[4][5] |

| ~1605, ~1495, ~1455 | Aromatic C=C Ring Stretches | Medium to Weak | Confirms the presence of the benzene ring. |

| ~1450 | Aliphatic CH₂ Bending (Scissoring) | Medium | Associated with the piperidine ring. |

| ~1220 | Carbamate C-O-C Asymmetric Stretch | Strong | Another key band for the carbamate functional group. |

| ~1125 | Piperidine Ring / C-N Stretch | Medium | Part of the complex fingerprint region, confirms the heterocyclic core. |

| ~740 & ~700 | Aromatic C-H Out-of-Plane Bending | Strong | Indicative of a monosubstituted benzene ring. |

This table presents typical values; actual peak positions can vary slightly based on the sample state (solid/oil) and instrument calibration.

Advanced Considerations and Best Practices

-

Purity Assessment: The presence of unexpected peaks may indicate impurities. For example, a broad band around 3500-3300 cm⁻¹ could suggest the presence of water or an N-H containing impurity (e.g., unreacted starting material). An absorption around 1760 cm⁻¹ could indicate the presence of a carbonate impurity.

-

Data Reporting: When reporting IR data, it is standard practice to list the absorption frequencies (ν_max) in wavenumbers (cm⁻¹). It is also helpful to include the relative intensity of the bands (e.g., s = strong, m = medium, w = weak, br = broad).[12][13][14]

-

Complementary Techniques: While IR spectroscopy is excellent for identifying functional groups, it does not provide a complete picture of connectivity. For unambiguous structural elucidation, it must be used in conjunction with other techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The infrared spectrum of Benzyl 3-cyanopiperidine-1-carboxylate is rich with information, providing a definitive fingerprint for its complex structure. By systematically analyzing the key diagnostic regions—the sharp nitrile stretch around 2245 cm⁻¹, the intense carbamate carbonyl at ~1700 cm⁻¹, and the various C-H and C-N stretches of the piperidine and benzyl moieties—researchers can rapidly and reliably confirm the identity and assess the quality of this important synthetic intermediate. The ATR-FTIR method provides a robust and efficient means to acquire high-quality data, making it an essential tool in the modern drug discovery and development workflow.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. agilent.com [agilent.com]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental reporting [rsc.org]

- 13. ACS Research Data Guidelines [researcher-resources.acs.org]

- 14. pubsapp.acs.org [pubsapp.acs.org]

Introduction: The Analytical Significance of Benzyl 3-cyanopiperidine-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Benzyl 3-cyanopiperidine-1-carboxylate

This guide provides a detailed exploration of the mass spectrometric behavior of Benzyl 3-cyanopiperidine-1-carboxylate, a key intermediate in medicinal chemistry. Given the absence of a publicly available, fully elucidated mass spectrum for this specific compound, this document leverages established fragmentation principles of its constituent functional groups—the N-benzyloxycarbonyl (Cbz) protecting group and the cyanopiperidine core—to predict its mass spectral characteristics. This predictive analysis is grounded in data from analogous structures and serves as a robust framework for researchers engaged in the synthesis, purification, and quality control of this and related molecules.

Benzyl 3-cyanopiperidine-1-carboxylate is a heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure in drug discovery, and the cyano group offers a versatile chemical handle for further molecular elaboration.[1] The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the piperidine nitrogen, controlling its reactivity during synthetic sequences.

Accurate characterization of this intermediate is paramount to ensure the integrity of multi-step syntheses. Mass spectrometry (MS) is an indispensable tool for this purpose, providing rapid and precise molecular weight determination and offering deep structural insights through fragmentation analysis (MS/MS). Understanding the mass spectrometric behavior of Benzyl 3-cyanopiperidine-1-carboxylate is essential for reaction monitoring, impurity profiling, and confirmation of structural identity.

Ionization Techniques and Molecular Ion Formation

Due to its polarity and thermal lability, Electrospray Ionization (ESI) is the most appropriate ionization technique for Benzyl 3-cyanopiperidine-1-carboxylate.[2] ESI is a soft ionization method that typically generates intact protonated molecules, minimizing in-source fragmentation and providing a clear indication of the molecular weight.[3]

The chemical formula for Benzyl 3-cyanopiperidine-1-carboxylate is C₁₄H₁₆N₂O₂. Its monoisotopic mass is 244.1212 g/mol . In positive ion mode ESI-MS, the compound is expected to be readily protonated, most likely on the piperidine nitrogen or the cyano nitrogen, to generate the protonated molecular ion, [M+H]⁺, at an m/z of 245.1285.

Experimental Workflow Overview

The general workflow for the analysis involves sample preparation, introduction into an ESI source, mass analysis to detect the parent ion, followed by collision-induced dissociation (CID) for fragmentation analysis.

Caption: General workflow for ESI-MS/MS analysis.

Predicted Fragmentation Pathways

Upon isolation and fragmentation of the [M+H]⁺ ion (m/z 245.1) via Collision-Induced Dissociation (CID), several distinct fragmentation pathways can be predicted based on the known behavior of benzyl carbamates and piperidine rings.[4][5] The most energetically favorable cleavages will dominate the MS/MS spectrum.

Pathway A: Fragmentation Initiated by the Benzyloxycarbonyl (Cbz) Group

The Cbz group is the most labile part of the molecule and is expected to direct the primary fragmentation routes.

-

Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation of benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[6][7] This occurs via cleavage of the benzyl-oxygen bond and is often the base peak in the spectrum.

-

Loss of Toluene (C₇H₈): A rearrangement can lead to the elimination of neutral toluene (92 Da), resulting in a fragment at m/z 153.1 .

-

Decarboxylation (Loss of CO₂): Carbamates can readily lose carbon dioxide (44 Da). Cleavage of the O-CH₂ bond followed by the loss of CO₂ would yield an ion corresponding to protonated benzyl-3-cyanopiperidine at m/z 201.1 .

Caption: Predicted fragmentation from the Cbz group.

Pathway B: Fragmentation of the Piperidine Ring

Ring fragmentation typically follows the initial cleavages of the Cbz group or occurs at higher collision energies. The fragmentation of the piperidine ring itself is well-documented.[5]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the protonated nitrogen is a common pathway for cyclic amines.[8] This would lead to a ring-opened radical cation.

-

Loss of HCN: The cyano group can be eliminated as neutral hydrogen cyanide (27 Da). This loss from the parent ion would generate a fragment at m/z 218.1 . More likely, it would occur from a fragment ion, such as the one at m/z 110.0 (the cyanopiperidine ring itself after loss of the Cbz group).

-

Retro-Diels-Alder (RDA) Reaction: While less common for saturated rings, RDA-type fragmentations can occur, leading to the cleavage of two bonds and the formation of smaller, stable neutral molecules and a charged fragment.

Caption: Predicted fragmentation of the piperidine core.

Summary of Predicted Ions and Experimental Protocol

Table 1: Predicted Key Ions in the ESI-MS/MS Spectrum

| m/z (Predicted) | Proposed Formula | Description |

| 245.1 | [C₁₄H₁₇N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 218.1 | [C₁₃H₁₆N₁O₂]⁺ | Loss of Hydrogen Cyanide (HCN) |

| 201.1 | [C₁₃H₁₇N₂]⁺ | Loss of Carbon Dioxide (CO₂) |

| 153.1 | [C₇H₉N₂O₂]⁺ | Loss of Toluene (C₇H₈) |

| 111.1 | [C₆H₁₁N₂]⁺ | Protonated 3-Cyanopiperidine |

| 91.1 | [C₇H₇]⁺ | Tropylium Cation (Base Peak) |

| 83.1 | [C₅H₇N]⁺ | Fragment from Piperidine Ring Opening |

Detailed Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol provides a robust starting point for method development.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Benzyl 3-cyanopiperidine-1-carboxylate.

-

Dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in protonation.

-

-

Liquid Chromatography (LC) Parameters (Optional, for sample cleanup):

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): 600 L/hr at 350 °C.

-

Full Scan MS (MS1): Scan range m/z 50-500 to detect the [M+H]⁺ ion.

-

-

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Precursor Ion: Isolate m/z 245.1 with an isolation width of ~1.0 Da.

-

Collision Gas: Argon.

-

Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions. This allows for the detection of both low-energy (e.g., loss of CO₂) and high-energy (e.g., ring fragmentation) dissociations.

-

Conclusion

The mass spectrometric analysis of Benzyl 3-cyanopiperidine-1-carboxylate is predicted to be dominated by fragmentation of the benzyloxycarbonyl protecting group, with the tropylium ion at m/z 91 serving as a key diagnostic peak. Further structural information can be gleaned from the characteristic losses of neutral molecules such as CO₂, HCN, and toluene, as well as fragments arising from the piperidine ring. The methodologies and predictive data presented in this guide offer a comprehensive framework for scientists to confidently identify and characterize this important synthetic intermediate, ensuring the quality and success of their drug development endeavors.

References

-

Xu, J. X., et al. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry, 19(13), 1835-8. Available at: [Link]

-

PubChem. (n.d.). 1-Benzylpiperidine. National Center for Biotechnology Information. Available at: [Link]

-

Nikolin, B., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Available at: [Link]

-

PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Available at: [Link]

-

Turecek, F., & Gu, M. (2009). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 20(8), 1513-1526. Available at: [Link]

-

PubChem. (n.d.). 3-Cyano-1-N-Fmoc-piperidine. National Center for Biotechnology Information. Available at: [Link]

-

Dyson, P. J. (2002). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Dalton Transactions, (1), 29-34. Available at: [Link]

-

University of Arizona. (n.d.). Fragmentation Processes. In Structure Determination of Organic Compounds. Available at: [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

mzCloud. (2018). N-Benzyl-4-piperidone. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 3-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. Available at: [Link]

-

Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. Available at: [Link]

-

Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(12), 2269. Available at: [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. Available at: [Link]

-

Dr. Puspendra Classes. (2018, October 29). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique [Video]. YouTube. Available at: [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Available at: [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. Available at: [Link]

-

PubChem. (n.d.). 4-Cyanopiperidine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 3-Cyanopiperidine | 7492-88-8 | Benchchem [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Electrospray ionization for mass spectrometry of large biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Benzyl 3-cyanopiperidine-1-carboxylate chemical structure and bonding

An In-Depth Technical Guide to Benzyl 3-cyanopiperidine-1-carboxylate: Chemical Structure, Bonding, and Analysis

Executive Summary: Benzyl 3-cyanopiperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure combines a piperidine scaffold, a versatile cyano functional group, and a stable N-benzyl carbamate protecting group. This unique combination makes it a highly valuable intermediate for synthesizing a wide range of complex pharmaceutical agents, particularly those targeting the central nervous system. This guide provides a detailed examination of its molecular structure, stereochemistry, and the nuances of its chemical bonding. Furthermore, it outlines a representative synthetic protocol and details the spectroscopic techniques essential for its characterization, offering researchers and drug development professionals a comprehensive resource for utilizing this compound in their work.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[1][2][3] Its prevalence is attributed to its conformational flexibility and its ability to engage in diverse intermolecular interactions, making it an ideal framework for drug design.[4] Piperidine derivatives are integral to over 70 commercially available drugs, spanning therapeutic areas such as oncology, virology, and neurology.[1][2]

Benzyl 3-cyanopiperidine-1-carboxylate emerges as a particularly strategic intermediate within this chemical class. The molecule is engineered with three key features:

-

The Piperidine Core: Provides the foundational three-dimensional structure common to many biologically active molecules.

-

The N-Benzyl Carbamate (Cbz): A robust protecting group for the piperidine nitrogen, which prevents its basicity and nucleophilicity from interfering in subsequent synthetic steps, allowing for precise chemical modifications elsewhere on the scaffold.

-

The C3-Cyano Group: This electron-withdrawing group is not just a simple substituent; it is a versatile chemical handle.[5] It can be readily transformed into other critical functional groups, such as primary amines or carboxylic acids, opening pathways to a vast library of derivatives.[5] Its placement at the 3-position also introduces a chiral center, a critical consideration in the development of stereospecific pharmaceuticals.[6]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to its application.

2.1 Chemical Identity

| Property | Value |

| IUPAC Name | Benzyl 3-cyanopiperidine-1-carboxylate |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| CAS Number | 240402-23-4 |

| Appearance | Typically a white to off-white solid |

2.2 2D Chemical Structure

Figure 1: 2D structure of Benzyl 3-cyanopiperidine-1-carboxylate.

Figure 1: 2D structure of Benzyl 3-cyanopiperidine-1-carboxylate.

2.3 Key Structural Features

-

Piperidine Ring: The saturated piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. This conformation is flexible and can influence how the molecule binds to biological targets.

-

N-Benzyl Carbamate Group: This planar group restricts the rotation around the N1-C7 bond due to resonance, influencing the overall shape of the molecule. It effectively deactivates the piperidine nitrogen, making it non-basic.

-

Axial vs. Equatorial Substitution: The cyano group at the C3 position can exist in either an axial or equatorial position in the chair conformation. The equatorial position is generally more stable due to reduced steric hindrance, although the energetic difference is often small and depends on the solvent and other substituents.

2.4 Stereochemistry

The carbon atom at the 3-position (C3) of the piperidine ring is a stereocenter, as it is bonded to four different groups (a hydrogen atom, the cyano group, C2, and C4). This means the molecule can exist as a pair of enantiomers: (R)-Benzyl 3-cyanopiperidine-1-carboxylate and (S)-Benzyl 3-cyanopiperidine-1-carboxylate. In drug development, it is crucial to synthesize and test enantiomerically pure compounds, as different enantiomers can have vastly different biological activities and safety profiles.[6]

Bonding and Electronic Characteristics

The reactivity and properties of Benzyl 3-cyanopiperidine-1-carboxylate are dictated by the nature of its covalent bonds and the distribution of electron density.

3.1 Hybridization and Geometry

| Atom(s) | Functional Group | Hybridization | Geometry |

| C2, C3, C4, C5, C6, N1 | Piperidine Ring | sp³ | Tetrahedral |

| C7, O8, O9 | Carbamate | sp² | Trigonal Planar |

| C10 | Benzyl Methylene | sp³ | Tetrahedral |

| C11-C16 | Benzyl Ring | sp² | Trigonal Planar |

| C17, N18 | Cyano Group | sp | Linear |

3.2 Electronic Effects

The molecule's electronic landscape is dominated by two powerful electron-withdrawing groups attached to the piperidine ring:

-

N-Carbamate Group: The carbonyl oxygen (O8) and the ester oxygen (O9) pull electron density away from the piperidine nitrogen (N1) through induction and resonance. This delocalization is why the nitrogen is non-basic and the Cbz group is an effective protecting group.

-

C3-Cyano Group: The nitrile group (-C≡N) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the triple bond.[5] This effect influences the acidity of the proton at C3 and the overall reactivity of the piperidine ring.

Caption: Key functional groups in Benzyl 3-cyanopiperidine-1-carboxylate.

Synthesis and Purification

The synthesis of this compound requires a controlled, multi-step process. A common strategy involves the modification of a pre-formed, N-protected piperidine ring.

4.1 Experimental Protocol: Synthesis from Benzyl 3-oxopiperidine-1-carboxylate

This protocol describes a common synthetic route via a Strecker-type reaction, which is a reliable method for introducing a cyano group.

Causality: The choice of Benzyl 3-oxopiperidine-1-carboxylate as a starting material is strategic because the ketone at the C3 position is a perfect electrophilic site for nucleophilic attack, which is the first step in forming the cyanohydrin intermediate. The Cbz group is stable under these reaction conditions, ensuring the piperidine nitrogen does not interfere.

Methodology:

-

Step 1: Formation of the Tosylhydrazone.

-

To a solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in methanol at 0 °C, add p-toluenesulfonhydrazide (1.1 eq).

-

Allow the mixture to stir at room temperature for 4-6 hours until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting ketone.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude tosylhydrazone, which can be used in the next step without further purification.

-

-

Step 2: Cyanation.

-

Dissolve the crude tosylhydrazone from Step 1 in a solvent mixture of methanol and tetrahydrofuran (THF).

-

Add potassium cyanide (KCN) or sodium cyanide (NaCN) (2.0-3.0 eq) to the solution. Caution: Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor the reaction progress by TLC (typically 12-24 hours).

-

-

Step 3: Work-up and Extraction.

-

After cooling to room temperature, carefully quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Step 4: Purification.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, typically with a solvent gradient of hexane and ethyl acetate, to afford the pure Benzyl 3-cyanopiperidine-1-carboxylate.

-

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized molecule. Each spectroscopic technique provides a unique piece of the structural puzzle.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

| ¹H NMR - Expected Chemical Shifts | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| 7.25 - 7.40 | Protons of the benzyl aromatic ring (C11-C16), multiplet |

| 5.15 | Methylene protons of the benzyl group (C10), singlet |

| 3.0 - 4.0 | Protons on the piperidine ring adjacent to nitrogen (C2, C6) and the proton at the cyano-substituted carbon (C3), complex multiplets |

| 1.5 - 2.5 | Remaining protons on the piperidine ring (C4, C5), complex multiplets |

| ¹³C NMR - Expected Chemical Shifts | |

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Carbamate carbonyl carbon (C7) |

| 136 | Quaternary aromatic carbon of the benzyl group (C11) |

| 127 - 129 | Aromatic carbons of the benzyl group (C12-C16) |

| ~120 | Cyano group carbon (C17)[7][8] |

| ~67 | Methylene carbon of the benzyl group (C10) |

| 40 - 55 | Piperidine ring carbons adjacent to nitrogen (C2, C6) |

| 20 - 40 | Remaining piperidine ring carbons (C3, C4, C5) |

5.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their characteristic vibrational frequencies.

| IR Spectroscopy - Characteristic Absorptions | |

| Wavenumber (cm⁻¹) | Vibrational Mode & Functional Group |

| 2220 - 2260 | Strong, sharp C≡N stretch (Nitrile)[9][10][11] |

| 1690 - 1710 | Strong C=O stretch (Carbamate) |

| 3000 - 3100 | C-H stretch (Aromatic) |

| 2850 - 3000 | C-H stretch (Aliphatic) |

| 1450 - 1600 | C=C in-ring stretches (Aromatic) |

5.3 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Expected Molecular Ion Peak (ESI+): m/z 245.13 ([M+H]⁺), 267.11 ([M+Na]⁺).

-

Key Fragmentation: A characteristic loss of the benzyl group (91 Da) or the entire benzyloxycarbonyl group is expected, leading to significant fragment ions.

Caption: Standard analytical workflow for structural elucidation.

Conclusion

Benzyl 3-cyanopiperidine-1-carboxylate is a meticulously designed synthetic intermediate of high value to the pharmaceutical industry. Its structure is a testament to the principles of modern organic synthesis, incorporating a stable protecting group and a versatile functional handle onto a biologically relevant scaffold. A comprehensive understanding of its structure, bonding, and spectroscopic signature is paramount for its effective use in the complex, multi-step syntheses required for novel drug discovery. This guide serves as a foundational reference for scientists aiming to leverage the unique chemical potential of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-Cyanopiperidine | 7492-88-8 | Benchchem [benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. fiveable.me [fiveable.me]